molecular formula C20H21N7O B2502970 1-benzyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1786222-64-7

1-benzyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Número de catálogo: B2502970
Número CAS: 1786222-64-7
Peso molecular: 375.436
Clave InChI: QQXOMUBIVMOAPT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-benzyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a combination of several heterocyclic structures

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring through click chemistry .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

1-benzyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.

Aplicaciones Científicas De Investigación

1-benzyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-benzyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

    1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide: Lacks the pyrazole moiety.

    N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide: Lacks the benzyl group.

Uniqueness

1-benzyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of benzyl, pyrazole, pyrrole, and triazole moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not possible with simpler compounds.

Actividad Biológica

Overview

1-benzyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound characterized by a unique combination of heterocyclic structures. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and cellular metabolism modulation.

Chemical Structure and Properties

The compound features several key structural components:

  • Benzyl group : Enhances lipophilicity and potential interactions with biological targets.
  • Pyrazole moiety : Known for various biological activities, including anti-inflammatory and anticancer properties.
  • Pyrrole ring : Often associated with neuroactive compounds and can influence receptor interactions.
  • Triazole ring : Widely studied for its role in medicinal chemistry due to its diverse biological effects.

The biological activity of this compound is primarily linked to its interaction with cellular pathways and molecular targets. Notably, it has been shown to modulate the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway, which plays a critical role in cell growth and metabolism. The compound appears to:

  • Inhibit mTORC1 activity : This inhibition leads to reduced protein synthesis and cell proliferation.
  • Enhance autophagy : By disrupting the autophagic flux under nutrient-replete conditions, it promotes cellular degradation processes that may be beneficial in cancer therapy.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, in MIA PaCa-2 pancreatic cancer cells, selected compounds showed submicromolar antiproliferative activity and good metabolic stability. These compounds also displayed the ability to disrupt autophagic flux by interfering with mTORC1 reactivation during nutrient refeeding conditions .

Structure–Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the core structure significantly influence biological activity. The presence of specific functional groups enhances potency against cancer cells while maintaining favorable pharmacokinetic properties. For example:

Compound ModificationEffect on Activity
Addition of halogensIncreased potency
Alteration of benzyl substituentsVaried metabolic stability
Changes in triazole substitutionsAffects binding affinity to mTORC1

Study 1: Anticancer Activity

In a study focused on pancreatic cancer treatment, compounds derived from the core structure demonstrated a marked reduction in cell viability at concentrations as low as 10 μM. The mechanism involved both mTORC1 inhibition and autophagy modulation, suggesting a dual-action approach that could enhance therapeutic outcomes in solid tumors .

Study 2: Autophagy Modulation

Another investigation indicated that these compounds could selectively target cancer cells under metabolic stress conditions. By promoting basal autophagy while inhibiting excessive autophagic flux during nutrient deprivation, these agents could potentially spare normal cells from cytotoxic effects while effectively targeting tumor cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-benzyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of triazole-pyrazole hybrids typically involves multi-step protocols. For example, similar compounds (e.g., triazole-carboxamides) are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by benzylation and substitution reactions . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Temperature control : Reactions are often conducted at 60–80°C to avoid side-product formation.
  • Catalysts : Cu(I) salts (e.g., CuBr) improve triazole ring formation efficiency.
    Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization .

Q. How can structural characterization of this compound be reliably performed to confirm regioselectivity and functional group integrity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., distinguishing benzyl protons at δ 4.5–5.0 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : Resolve ambiguities in regioselectivity, especially for triazole ring substitution .
    For pyrrol-1-yl and pyrazolyl groups, IR spectroscopy (C-N stretching at 1,350–1,450 cm1^{-1}) and HPLC purity checks (>95%) are critical .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Kinase inhibition : Use ADP-Glo™ assays for tyrosine kinases (e.g., EGFR, VEGFR2), as triazole-carboxamides often target ATP-binding pockets .
  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets, such as enzymes or receptors?

  • Methodological Answer : Employ:

  • Surface plasmon resonance (SPR) : Quantify binding affinity (KDK_D) to purified targets (e.g., kinases) .
  • Molecular docking : Use AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding with pyrazolyl methyl groups) .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding .
    For in-cell studies, fluorescence tagging (e.g., BODIPY derivatives) enables localization tracking via confocal microscopy .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer : Common discrepancies arise from:

  • Impurities : Re-synthesize the compound under stricter purification protocols (e.g., preparative HPLC) .
  • Assay variability : Validate results using orthogonal methods (e.g., compare enzymatic inhibition with cellular proliferation assays) .
  • Metabolic instability : Perform liver microsome stability tests to identify rapid degradation pathways .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy and selectivity?

  • Methodological Answer : Focus on modifying:

  • Benzyl group substituents : Introduce electron-withdrawing groups (e.g., -Cl, -CF3_3) to enhance target affinity .
  • Pyrazole methyl groups : Replace with bulkier substituents (e.g., -CH2_2Ph) to reduce off-target effects .
  • Pyrrole moiety : Test substituted pyrroles (e.g., 3,4-dimethyl) to improve solubility .
    Use combinatorial libraries and QSAR models to predict bioactivity cliffs .

Q. What analytical methods are suitable for studying the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via LC-MS .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • Light sensitivity : Expose to UV/Vis light and track photodegradation products .

Propiedades

IUPAC Name

1-benzyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-pyrrol-1-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O/c1-14-17(15(2)23-22-14)12-21-19(28)18-20(26-10-6-7-11-26)27(25-24-18)13-16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3,(H,21,28)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXOMUBIVMOAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.